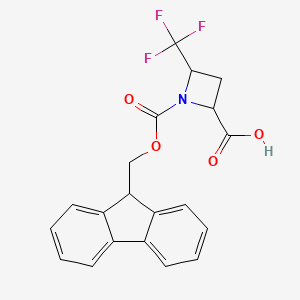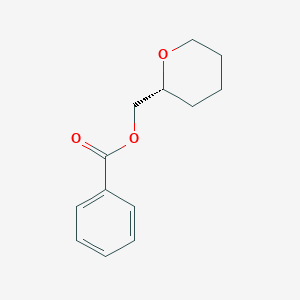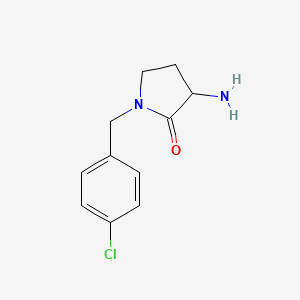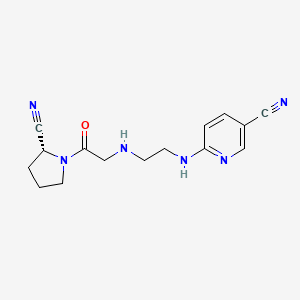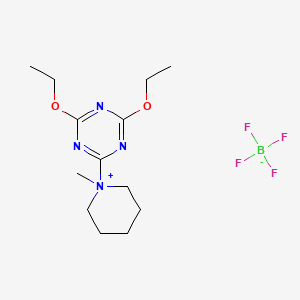![molecular formula C10H14Mg2N2O8+2 B12849299 Magnesium [(ethylenedinitrilo)tetraacetato]magnesate CAS No. 39377-66-7](/img/structure/B12849299.png)
Magnesium [(ethylenedinitrilo)tetraacetato]magnesate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium [(ethylenedinitrilo)tetraacetato]magnesate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with magnesium salts in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution, where EDTA acts as a ligand, binding to the magnesium ions to form the complex. The reaction conditions usually include a controlled pH and temperature to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through filtration and crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Magnesium [(ethylenedinitrilo)tetraacetato]magnesate primarily undergoes complexation reactions, where it forms stable complexes with various metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include metal salts such as calcium chloride, iron sulfate, and zinc nitrate. The reactions are usually carried out in aqueous solutions with controlled pH to facilitate the formation of stable complexes .
Major Products Formed
The major products formed from reactions involving this compound are the corresponding metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment, agriculture, and medicine .
Scientific Research Applications
Magnesium [(ethylenedinitrilo)tetraacetato]magnesate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Magnesium [(ethylenedinitrilo)tetraacetato]magnesate involves the formation of stable complexes with metal ions. The ethylenedinitrilo group in the compound acts as a ligand, binding to the metal ions through its nitrogen and oxygen atoms. This binding prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing the solution .
Comparison with Similar Compounds
Similar Compounds
- Calcium [(ethylenedinitrilo)tetraacetato]calciate
- Iron [(ethylenedinitrilo)tetraacetato]ferrate
- Zinc [(ethylenedinitrilo)tetraacetato]zincate
Uniqueness
Magnesium [(ethylenedinitrilo)tetraacetato]magnesate is unique due to its high stability and specificity in binding magnesium ions. Compared to other similar compounds, it has a higher affinity for magnesium, making it particularly useful in applications where magnesium ion stabilization is required .
Properties
CAS No. |
39377-66-7 |
|---|---|
Molecular Formula |
C10H14Mg2N2O8+2 |
Molecular Weight |
338.84 g/mol |
IUPAC Name |
dimagnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate |
InChI |
InChI=1S/C10H16N2O8.2Mg/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-2 |
InChI Key |
IDXKSDJIIYUSQP-UHFFFAOYSA-L |
Canonical SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




